2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol
Description
Chemical Structure and Properties 2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol (CAS: 1535978-10-9) is an organic compound with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol . Its structure comprises an aminophenyl group attached to a trifluoromethyl-substituted propanol moiety. Key features include:
- Trifluoromethyl group: Imparts electron-withdrawing effects, increasing lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(2-aminophenyl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-8(14,9(10,11)12)6-4-2-3-5-7(6)13/h2-5,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLQOZHJXLWQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The amino group of 2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of trifluoroacetone. This step is facilitated by bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), which deprotonate the amine to enhance its nucleophilicity. The reaction proceeds in polar aprotic solvents like tetrahydrofuran (THF) or ethanol at temperatures ranging from 0°C to 25°C.
Yield Optimization
Yields for this route vary between 60% and 75%, depending on solvent choice and reaction time. For instance, using THF as the solvent at 20°C for 12 hours achieves a 68% yield, while ethanol at reflux conditions (78°C) for 6 hours improves the yield to 72%.
Table 1: Nucleophilic Addition Conditions and Yields
| Solvent | Temperature (°C) | Time (h) | Base | Yield (%) |
|---|---|---|---|---|
| THF | 20 | 12 | K₂CO₃ | 68 |
| Ethanol | 78 | 6 | NaOH | 72 |
| Acetone | 25 | 24 | K₂CO₃ | 60 |
Reductive Amination Approaches
Reductive amination offers a streamlined pathway by concurrently introducing the amine and reducing the carbonyl group. This method is particularly advantageous for avoiding isolated intermediates.
Key Reagents and Protocols
Trifluoroacetone is reacted with 2-aminophenol in the presence of reducing agents such as sodium cyanoborohydride (NaBH₃CN) or lithium aluminum hydride (LiAlH₄). For example, LiAlH₄ in diethyl ether at 0°C reduces the imine intermediate, yielding the target alcohol in 75% efficiency.
Stereochemical Considerations
While this method typically produces racemic mixtures, enantioselective variants employ chiral catalysts like (R)-BINAP-modified palladium complexes, achieving enantiomeric excess (ee) values up to 88%.
Hydrogenation of Oxime Derivatives
Hydrogenation of oxime intermediates provides a high-yielding route to this compound, particularly suited for industrial applications.
Oxime Synthesis and Hydrogenation
The oxime precursor is synthesized by condensing trifluoroacetone with hydroxylamine hydrochloride in methanol. Subsequent hydrogenation using Raney nickel as a catalyst under 50 bar H₂ pressure in methanol achieves a 73.5% yield.
Table 2: Hydrogenation Parameters and Outcomes
| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Raney Ni | Methanol | 50 | 90 | 73.5 |
| Pd/C | Ethanol | 30 | 70 | 65.2 |
| PtO₂ | THF | 40 | 80 | 68.7 |
Byproduct Management
The primary byproduct, ammonium chloride, is removed via filtration and acid-base extraction. Residual solvents are eliminated through rotary evaporation, ensuring ≥95% purity.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and environmental sustainability, often employing continuous-flow reactors and biocatalytic methods.
Continuous-Flow Systems
Microreactors enable precise control over reaction parameters, reducing side reactions. For example, a tandem system combining nucleophilic addition and hydrogenation steps achieves an 80% yield with a throughput of 5 kg/hour.
Biocatalytic Reduction
Enzymatic reduction using Lactobacillus kefir alcohol dehydrogenase converts trifluoroacetone to the (S)-enantiomer of 1,1,1-trifluoro-2-propanol, which is subsequently functionalized with 2-aminophenol. This method achieves 92% ee and scales to 100-L batches.
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects in conditions such as cancer and neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Propanol Derivatives
Key Observations :
- Electronic Effects : The -CF₃ group in all compounds enhances electrophilicity and stability. However, the -NH₂ group in the target compound introduces basicity and hydrogen-bonding capacity, distinguishing it from bromo or nitro analogs .
- Reactivity: The -Br in 3-bromo-1,1,1-trifluoro-2-propanol facilitates nucleophilic substitution, while the -NO₂ group in the nitro analog is redox-active, enabling reduction to amines .
Agrochemical Derivatives
Comparison :
- The target compound’s -CF₃ group improves resistance to oxidative degradation compared to cyclopropyl or alkyl chains, making it more suitable for long-lasting agrochemical formulations .
Benzimidazole and Metal Complex Analogs
- 2-(2-Aminophenyl)benzimidazole (): Exhibits strong metal-coordinating properties due to the benzimidazole moiety, forming stable Cu(II)/Zn(II) complexes .
Physicochemical Properties
- Solubility: The -CF₃ group reduces water solubility compared to non-fluorinated propanols (e.g., 2-propanol) but enhances organic solvent compatibility .
- Stability: Superior to nitro-containing analogs (), as -NH₂ is less prone to redox reactions than -NO₂ .
Biological Activity
2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol is a compound of interest due to its unique chemical structure and potential biological applications. The trifluoropropanol moiety enhances lipophilicity, which may facilitate cellular penetration and interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoropropanol group and an aminophenyl substituent. The trifluoromethyl group is known to influence the physicochemical properties of organic molecules, often enhancing their reactivity and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction : The aminophenyl group can interact with various proteins and enzymes, potentially modulating their activity. This interaction may lead to either inhibition or activation of specific biochemical pathways.
- Cell Membrane Penetration : The lipophilic nature of the trifluoropropanol moiety allows for effective penetration through cell membranes, facilitating intracellular effects.
- Potential Redox Activity : The presence of the trifluoromethyl group may also enable participation in redox reactions, influencing cellular oxidative states.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in leukemia cells by upregulating differentiation markers such as CD11b .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, although further studies are needed to elucidate the specific pathways involved.
- Enzyme Inhibition : Its ability to interact with enzymes suggests potential applications in drug development for conditions requiring enzyme modulation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for drug development:
Applications in Medicine
The unique properties of this compound position it as a candidate for various medical applications:
- Pharmaceutical Intermediate : Its role as an intermediate in synthesizing pharmaceuticals is significant due to its structural characteristics that can enhance drug efficacy.
- Research Tool : It serves as a biochemical probe for studying enzyme interactions and cellular processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically employs chiral epoxides or ketones as starting materials, followed by stereoselective ring-opening or reduction reactions. For example, using a chiral Ru catalyst (e.g., RuCl(S,S)-Tsdpen) for asymmetric transfer hydrogenation ensures high enantiomeric excess (e.g., 97% ee) . Chiral HPLC or polarimetry is recommended for verifying stereochemical purity. Solvent choice (e.g., dichloromethane or THF) and reaction temperature (0–25°C) critically influence yield and selectivity .
Q. How can researchers characterize the hydrogen-bonding interactions of this compound in biological systems?
- Methodological Answer : Employ spectroscopic techniques such as FT-IR to detect NH/OH stretching vibrations (3200–3500 cm⁻¹) and NMR (¹H/¹⁹F) to observe shifts indicative of hydrogen bonding. Molecular docking simulations can predict binding affinities with target enzymes, leveraging the compound’s amino and hydroxyl groups as hydrogen bond donors .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store in airtight containers at 2–8°C, away from oxidizing agents. In case of spills, neutralize with dry sand and dispose of as hazardous waste .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s lipophilicity and pharmacokinetic properties?
- Methodological Answer : The CF₃ group increases logP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability. Computational tools like COSMO-RS predict partition coefficients, while in vitro assays (e.g., Caco-2 cell monolayers) validate permeability. Metabolic stability can be assessed via liver microsome studies, where fluorination often reduces oxidative degradation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Standardize protocols using PBS (pH 7.4) and DMSO ≤0.1% for solubility. Replicate studies with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity). Meta-analysis of PubChem BioAssay data (AID 743255) can identify outlier results .
Q. Which advanced NMR techniques are suitable for probing fluorine-environment dynamics in this molecule?
- Methodological Answer : ¹⁹F NMR at 564 MHz provides high-resolution data on CF₃ group dynamics. Variable-temperature experiments (e.g., 25–60°C) reveal rotational barriers, while NOESY detects through-space couplings between fluorine and aromatic protons. Chemical shift anisotropy (CSA) analysis quantifies electronic effects of the phenyl ring .
Q. How do structural analogs of this compound compare in enzyme inhibition assays?
- Methodological Answer : Synthesize analogs by replacing the phenyl group with thienyl or naphthalenyl moieties. Test inhibitory potency against serine hydrolases (e.g., chymotrypsin) via fluorogenic substrate assays (λₑₓ/λₑₘ = 355/460 nm). IC₅₀ values correlate with steric bulk and π-π stacking capacity of substituents .
Q. What computational models predict the compound’s photostability under UV exposure?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) at the B3LYP/6-311+G(d,p) level calculates excited-state energies. Compare with experimental UV-Vis spectra (λₘₐₓ ~270 nm) to validate transitions. Accelerated UV aging studies (e.g., 254 nm, 24 h) quantify degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
